molecular formula C22H14N2OS B11702128 (2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile

(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile

Cat. No.: B11702128
M. Wt: 354.4 g/mol
InChI Key: HFQHSOGXRMKJRX-UYRXBGFRSA-N
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Description

(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile is a complex organic compound that features a biphenyl group, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Biphenyl Group: The thiazole intermediate is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, often using a furan precursor and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(thiophen-2-YL)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.

    (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(pyridin-2-YL)prop-2-enenitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2Z)-2-(4-{[1,1’-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile lies in its combination of the biphenyl, thiazole, and furan rings. This unique arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H14N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

(Z)-3-(furan-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C22H14N2OS/c23-14-19(13-20-7-4-12-25-20)22-24-21(15-26-22)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-13,15H/b19-13-

InChI Key

HFQHSOGXRMKJRX-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC=CO4)/C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CO4)C#N

Origin of Product

United States

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